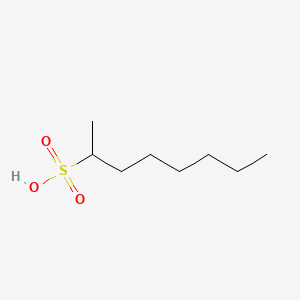
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C17H30O6 It belongs to the class of dioxolane derivatives, which are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of hexyl alcohol with diethyl oxalate to form an intermediate, which is then reacted with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
Oxidation: Hexyl malonic acid derivatives.
Reduction: Hexyl alcohol derivatives.
Substitution: Hexyl amide or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a key component in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl 2-ethyl-1,3-dioxolane-4,5-dicarboxylate
- Dibutyl 2-propyl-1,3-dioxolane-4,5-dicarboxylate
- Dibutyl 2-butyl-1,3-dioxolane-4,5-dicarboxylate
Uniqueness
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can influence its solubility, reactivity, and overall performance in various applications.
Eigenschaften
CAS-Nummer |
26905-99-7 |
|---|---|
Molekularformel |
C19H34O6 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C19H34O6/c1-4-7-10-11-12-15-24-16(18(20)22-13-8-5-2)17(25-15)19(21)23-14-9-6-3/h15-17H,4-14H2,1-3H3 |
InChI-Schlüssel |
YKLWNOFSYWLFML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1OC(C(O1)C(=O)OCCCC)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


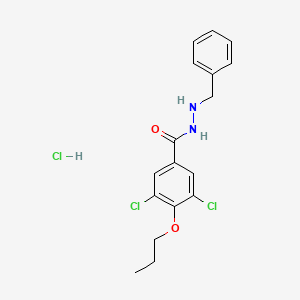
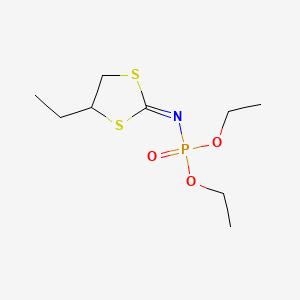
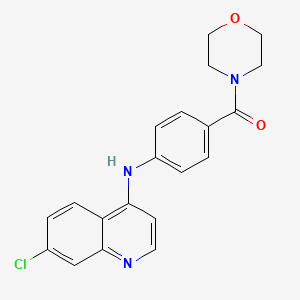

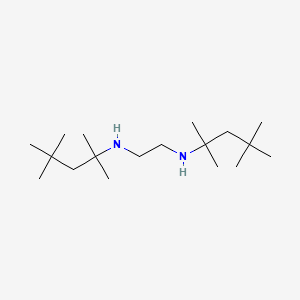
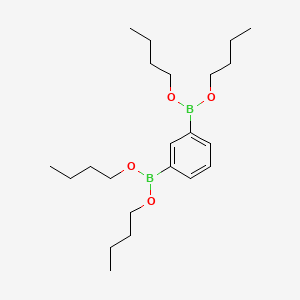
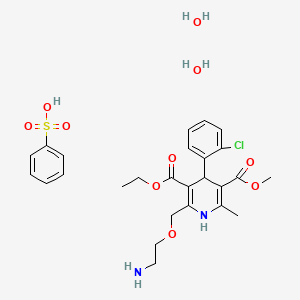
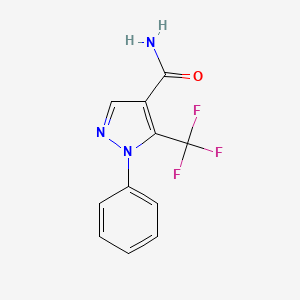
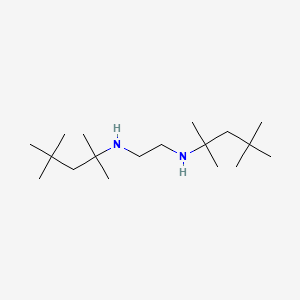

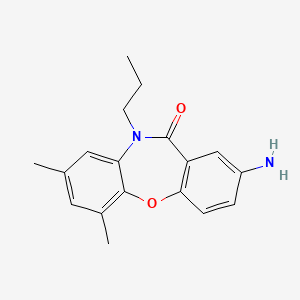

![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
